molecular formula C16H21NO5 B12456590 (1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid

(1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B12456590
M. Wt: 307.34 g/mol
InChI Key: RMYSGGBJOJXDCH-NWDGAFQWSA-N
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Description

(1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group attached to a 2,5-dimethoxyphenyl moiety. Its stereochemistry is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexane ring, followed by the introduction of the carboxylic acid group through oxidation reactions. The carbamoyl group is then introduced via a reaction with an appropriate amine derivative, and the final step involves the attachment of the 2,5-dimethoxyphenyl group through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other strong nucleophiles.

Major Products

The major products formed from these reactions include esters, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid: Unique due to its specific stereochemistry and functional groups.

    2-(2-(Dimethylamino)ethoxy)ethanol: Similar in having multiple functional groups but differs in structure and applications.

    Other carbamoyl-substituted cyclohexane derivatives: Share similar functional groups but differ in their stereochemistry and specific substituents.

Uniqueness

The uniqueness of this compound lies in its specific (1R,2S) configuration and the presence of both a carboxylic acid and a carbamoyl group attached to a 2,5-dimethoxyphenyl moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

(1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H21NO5/c1-21-10-7-8-14(22-2)13(9-10)17-15(18)11-5-3-4-6-12(11)16(19)20/h7-9,11-12H,3-6H2,1-2H3,(H,17,18)(H,19,20)/t11-,12+/m0/s1

InChI Key

RMYSGGBJOJXDCH-NWDGAFQWSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)[C@H]2CCCC[C@H]2C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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